N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyrazine core, a methoxy group, and a thiophene carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been associated with antibacterial activities
Mode of Action
It’s worth noting that triazole derivatives have been associated with significant antioxidant properties, which can protect cells against oxidative injury .
Biochemical Pathways
The compound’s potential antibacterial activity suggests it may interfere with bacterial growth and replication pathways .
Result of Action
The potential antibacterial activity of this compound suggests it may inhibit the growth of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the thiophene carboxamide moiety: This step involves the coupling of the triazolopyrazine intermediate with thiophene-3-carboxylic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide
Uniqueness
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)4-3-13-12)6-14-11(18)8-2-5-20-7-8/h2-5,7H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNHADNORJOEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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